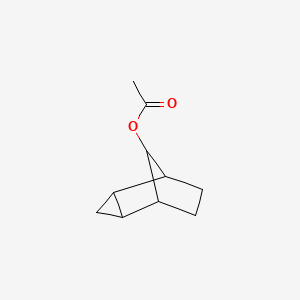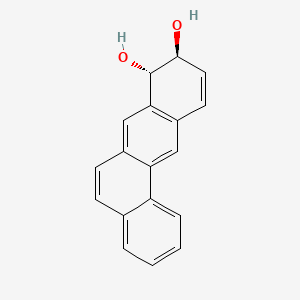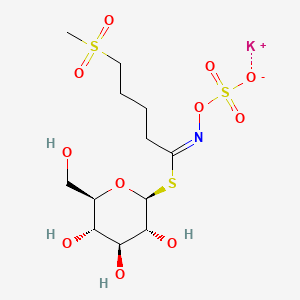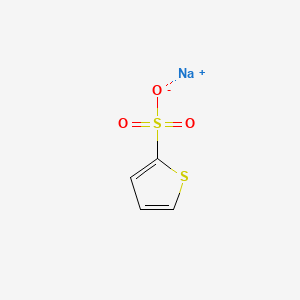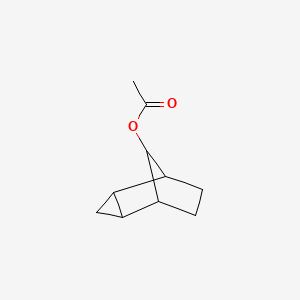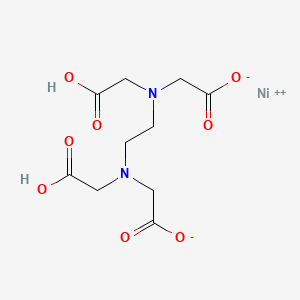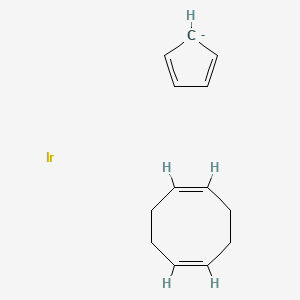
((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is an organometallic compound that features iridium as the central metal atom coordinated with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” typically involves the reaction of iridium precursors with cycloocta-1,5-diene and cyclopenta-2,4-dien-1-yl ligands under controlled conditions. Common iridium precursors include iridium chloride or iridium acetylacetonate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) species.
Reduction: Reduction reactions can convert iridium(III) back to iridium(I).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, organometallic compounds like this one are being explored for their potential use in drug development and as imaging agents.
Industry
In industry, the compound’s catalytic properties are leveraged in processes such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which “((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” exerts its effects typically involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium acetylacetonate
- Iridium cyclooctadiene complexes
Uniqueness
“((1,2,5,6-eta)-Cycloocta-1,5-diene)(eta5-cyclopenta-2,4-dien-1-yl)iridium” is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other iridium complexes.
Eigenschaften
CAS-Nummer |
12154-82-4 |
|---|---|
Molekularformel |
C13H17Ir- |
Molekulargewicht |
365.49 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;cyclopenta-1,3-diene;iridium |
InChI |
InChI=1S/C8H12.C5H5.Ir/c1-2-4-6-8-7-5-3-1;1-2-4-5-3-1;/h1-2,7-8H,3-6H2;1-5H;/q;-1;/b2-1-,8-7-;; |
InChI-Schlüssel |
QZPRVUGDXOFRNK-GCOBPYNFSA-N |
Isomerische SMILES |
C1/C=C\CC/C=C\C1.[CH-]1C=CC=C1.[Ir] |
Kanonische SMILES |
C1CC=CCCC=C1.[CH-]1C=CC=C1.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)

![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)


